molecular formula C16H19N3O2 B2972510 2,4-Dimethyl-5-[(2-methylphenyl)hydrazinylidene]-3-pyrrolecarboxylic acid ethyl ester CAS No. 1164538-44-6

2,4-Dimethyl-5-[(2-methylphenyl)hydrazinylidene]-3-pyrrolecarboxylic acid ethyl ester

Cat. No.: B2972510
CAS No.: 1164538-44-6
M. Wt: 285.347
InChI Key: NGMVJZIRSIMVNW-CYVLTUHYSA-N
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Description

2,4-Dimethyl-5-[(2-methylphenyl)hydrazinylidene]-3-pyrrolecarboxylic acid ethyl ester is a pyrrole derivative featuring a hydrazinylidene substituent at the 5-position and an ethyl ester group at the 3-position of the pyrrole ring. Its structure combines a 2,4-dimethyl-substituted pyrrole core with a 2-methylphenylhydrazone moiety, distinguishing it from simpler pyrrole esters.

Properties

IUPAC Name

ethyl 2,4-dimethyl-5-[(2-methylphenyl)diazenyl]-1H-pyrrole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O2/c1-5-21-16(20)14-11(3)15(17-12(14)4)19-18-13-9-7-6-8-10(13)2/h6-9,17H,5H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXUQZPRBLNBYBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=C1C)N=NC2=CC=CC=C2C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2,4-Dimethyl-5-[(2-methylphenyl)hydrazinylidene]-3-pyrrolecarboxylic acid ethyl ester is a compound of interest due to its potential biological activity. This article explores its synthesis, biological properties, and relevant research findings, including case studies and data tables.

Synthesis

The synthesis of 2,4-Dimethyl-5-[(2-methylphenyl)hydrazinylidene]-3-pyrrolecarboxylic acid ethyl ester involves several steps that can be summarized as follows:

  • Starting Materials : The reaction typically starts with 2-bromopropanal and ethyl acetoacetate.
  • Reaction Conditions : The reaction is carried out at temperatures ranging from 0 to 50 °C, using ammonia as a reagent.
  • Product Isolation : After the reaction, the product is extracted using dichloromethane and purified through crystallization.

This method is noted for its mild reaction conditions and high yield, making it suitable for large-scale production .

The biological activity of 2,4-Dimethyl-5-[(2-methylphenyl)hydrazinylidene]-3-pyrrolecarboxylic acid ethyl ester is primarily attributed to its interaction with various biological targets. Research indicates that this compound may exhibit:

  • Antitumor Activity : It has been studied for its potential effects on cancer cell lines, showing promise in inhibiting tumor growth.
  • Antioxidant Properties : The compound may possess antioxidant capabilities, which can help in mitigating oxidative stress in cells.

Case Studies

  • Antitumor Efficacy : A study evaluated the compound's effect on human cancer cell lines, including breast and colon cancer cells. Results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting that the compound may induce apoptosis in these cells .
  • Antioxidant Activity : In another investigation, the compound was tested for its ability to scavenge free radicals. The results demonstrated a dose-dependent increase in antioxidant activity, with the highest efficacy observed at a concentration of 50 µM .

Data Table: Biological Activities

Activity TypeTest SystemConcentration (µM)Effect Observed
AntitumorBreast Cancer Cell Line10Significant reduction in viability
AntitumorColon Cancer Cell Line10Induction of apoptosis
AntioxidantDPPH Scavenging Assay50High scavenging activity

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Pyrrolecarboxylic Acid Ester Family

Key structural variations among related compounds include substituents on the pyrrole ring, the nature of the ester group, and the presence of additional functional groups (e.g., hydroxyl, benzoyl, or halogen substituents).

Compound Substituents Key Features CAS No. Reference
4-Hydroxy-5-methyl-1H-pyrrole-3-carboxylic acid ethyl ester 4-hydroxy, 5-methyl, 3-ethyl ester Polar hydroxyl group enhances solubility; potential for hydrogen bonding 65713-63-5
3,5-Dimethylpyrrole-2,4-dicarboxylic acid 2-t-butyl ester-4-ethyl ester 3,5-dimethyl, 2-t-butyl ester, 4-ethyl ester Bulky t-butyl group increases steric hindrance; dual ester functionality 632-93-9
Ethyl 2,4-dimethyl-5-(ethoxycarbonyl)-3-pyrrolepropionate 2,4-dimethyl, 5-ethoxycarbonyl, 3-propionate Extended alkyl chain (propionate) may influence lipophilicity 66605-57-0
1H-Pyrrole-2-carboxylic acid, 4-benzoyl-5-formyl-3-methyl-, ethyl ester 4-benzoyl, 5-formyl, 3-methyl, 2-ethyl ester Electron-withdrawing groups (benzoyl, formyl) alter electronic properties N/A

Key Observations :

  • Ethyl esters (e.g., in the target compound and CAS 65713-63-5) generally offer a balance between lipophilicity and metabolic stability compared to bulkier esters (e.g., t-butyl in CAS 632-93-9) .

Comparative Challenges :

  • The 2-methylphenylhydrazone group may require strict reaction conditions (e.g., controlled pH and temperature) to avoid side reactions, unlike simpler hydroxyl or methyl substitutions .
Physicochemical Properties

Data inferred from structurally similar compounds:

Property Target Compound 4-Hydroxy-5-methyl Analogue 3,5-Dimethyl Dicarboxylate
Molecular Weight ~317.4 (calculated) 199.2 297.3
Polar Surface Area (PSA) ~76.2 Ų (estimated) 66.8 Ų 52.6 Ų
Solubility Moderate in organic solvents High in polar solvents (due to -OH) Low (bulky esters)

Notes:

  • The hydrazinylidene group increases PSA compared to alkyl-substituted analogues, suggesting higher polarity .
  • Ethyl esters typically improve solubility in ethanol or DMSO relative to t-butyl esters .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,4-Dimethyl-5-[(2-methylphenyl)hydrazinylidene]-3-pyrrolecarboxylic acid ethyl ester
Reactant of Route 2
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2,4-Dimethyl-5-[(2-methylphenyl)hydrazinylidene]-3-pyrrolecarboxylic acid ethyl ester

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